molecular formula C11H7Cl5O4 B14363241 Methyl pentachlorophenyl butanedioate CAS No. 94625-87-3

Methyl pentachlorophenyl butanedioate

Cat. No.: B14363241
CAS No.: 94625-87-3
M. Wt: 380.4 g/mol
InChI Key: XBEDCVIUJKRYNR-UHFFFAOYSA-N
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Description

Methyl pentachlorophenyl butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group, a pentachlorophenyl group, and a butanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pentachlorophenyl butanedioate typically involves the esterification of pentachlorophenol with butanedioic acid (succinic acid) in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an excess of methanol to drive the reaction to completion. The reaction can be represented as follows:

Pentachlorophenol+Butanedioic acid+MethanolMethyl pentachlorophenyl butanedioate+Water\text{Pentachlorophenol} + \text{Butanedioic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Pentachlorophenol+Butanedioic acid+Methanol→Methyl pentachlorophenyl butanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete.

Chemical Reactions Analysis

Types of Reactions

Methyl pentachlorophenyl butanedioate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentachlorophenol and butanedioic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide.

Major Products Formed

    Hydrolysis: Pentachlorophenol and butanedioic acid.

    Reduction: Methyl pentachlorophenyl butanediol.

    Substitution: Various substituted pentachlorophenyl derivatives.

Scientific Research Applications

Methyl pentachlorophenyl butanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of methyl pentachlorophenyl butanedioate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing pentachlorophenol and butanedioic acid. Pentachlorophenol is known to inhibit various enzymes and disrupt cellular processes by interfering with oxidative phosphorylation and membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenol: A related compound with similar chemical properties but without the ester linkage.

    Methyl pentachlorophenyl sulfide: Another related compound where the ester oxygen is replaced by sulfur.

Uniqueness

Methyl pentachlorophenyl butanedioate is unique due to its ester linkage, which imparts different chemical reactivity and potential applications compared to its analogs. The presence of the butanedioate moiety also provides additional functional groups for further chemical modifications.

Properties

CAS No.

94625-87-3

Molecular Formula

C11H7Cl5O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-O-methyl 4-O-(2,3,4,5,6-pentachlorophenyl) butanedioate

InChI

InChI=1S/C11H7Cl5O4/c1-19-4(17)2-3-5(18)20-11-9(15)7(13)6(12)8(14)10(11)16/h2-3H2,1H3

InChI Key

XBEDCVIUJKRYNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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